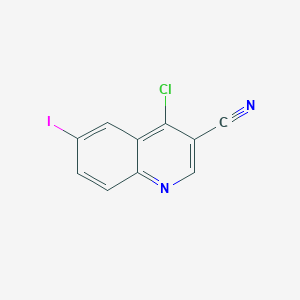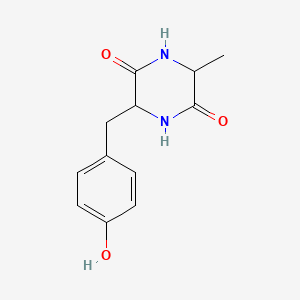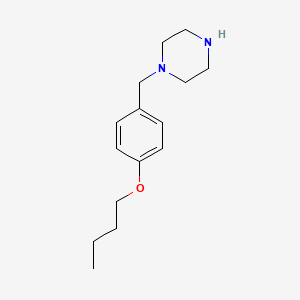
4'-O-Methylvitexin
Descripción general
Descripción
4’-O-Methylvitexin is a naturally occurring flavonoid compound, specifically a methylated derivative of vitexin. It is found in various plants and is known for its diverse pharmacological properties. The compound has a molecular formula of C22H22O10 and a molecular weight of 446.4 g/mol .
Mecanismo De Acción
Target of Action
4’-O-Methylvitexin is a chemical compound found in many plants
Mode of Action
The interaction of the compound with its targets and the resulting changes are yet to be fully understood . More detailed studies are required to elucidate the exact mode of action of 4’-O-Methylvitexin.
Biochemical Pathways
4’-O-Methylvitexin is known to have antioxidant properties . It has been suggested that it may play a role in mitigating oxidative stress-related diseases by acting as an antioxidant against reactive oxygen species, lipid peroxidation, and other oxidative damages . .
Pharmacokinetics
The pharmacokinetics of 4’-O-Methylvitexin have been studied in rats. After intravenous administration of different doses (20, 40, and 60 mg/kg), it was found that 4’-O-Methylvitexin fitted a two-compartment open model . The values of area under the curve (AUC) increased proportionally within the range of 20–60 mg/kg . Additionally, significant differences were observed in the α half-life, β half-life, clearance (CL), mean residence time (MRT), and terminal half-life of 4’-O-Methylvitexin in rats between 20 mg/kg and other doses . This suggests that 4’-O-Methylvitexin presents a dose-dependent pharmacokinetics in the range of 20–60 mg/kg and non-linear pharmacokinetics at lower doses .
Result of Action
It is known to have a variety of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antinociceptive, and neuroprotective effects . More research is needed to describe the specific molecular and cellular effects of 4’-O-Methylvitexin’s action.
Action Environment
It is known that the compound is stable under certain storage conditions
Análisis Bioquímico
Biochemical Properties
4’-O-Methylvitexin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as apigenin 4’-O-methyltransferase, which catalyzes the methylation of apigenin to produce 4’-O-Methylvitexin . This interaction enhances the stability and bioavailability of the compound. Additionally, 4’-O-Methylvitexin exhibits antioxidant properties by scavenging reactive oxygen species and inhibiting lipid peroxidation . It also interacts with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Cellular Effects
4’-O-Methylvitexin influences various cellular processes and functions. It has been reported to protect cells from oxidative stress-induced damage by reducing reactive oxygen species levels and enhancing antioxidant enzyme activities . In addition, 4’-O-Methylvitexin modulates cell signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . The compound also affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . Furthermore, 4’-O-Methylvitexin has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases .
Molecular Mechanism
The molecular mechanism of 4’-O-Methylvitexin involves its interaction with various biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, 4’-O-Methylvitexin inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, 4’-O-Methylvitexin activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes . This activation enhances the cellular antioxidant defense system and protects cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-O-Methylvitexin have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard storage conditions, with minimal degradation over time . In in vitro studies, 4’-O-Methylvitexin has shown sustained antioxidant and anti-inflammatory effects over extended periods . Long-term exposure to 4’-O-Methylvitexin has also been associated with improved cellular function and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of 4’-O-Methylvitexin vary with different dosages in animal models. Studies have shown that low to moderate doses of 4’-O-Methylvitexin exhibit beneficial effects, including antioxidant and anti-inflammatory activities . At high doses, the compound may induce toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage range to maximize the therapeutic benefits of 4’-O-Methylvitexin while minimizing potential side effects.
Metabolic Pathways
4’-O-Methylvitexin is involved in various metabolic pathways, including those related to its absorption, metabolism, and excretion. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of 4’-O-Methylvitexin . The metabolic products of 4’-O-Methylvitexin are further processed and excreted through the liver and kidneys . Additionally, 4’-O-Methylvitexin has been shown to influence metabolic flux and metabolite levels, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 4’-O-Methylvitexin within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through active and passive transport mechanisms . Once inside the cells, 4’-O-Methylvitexin can bind to intracellular proteins and accumulate in specific cellular compartments . This localization affects its activity and function within the cells. The distribution of 4’-O-Methylvitexin in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
4’-O-Methylvitexin exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct 4’-O-Methylvitexin to specific organelles . The subcellular localization of 4’-O-Methylvitexin influences its interactions with biomolecules and its overall pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylvitexin can be achieved through enzymatic glycosylation. This method involves the use of solvent-stable β-fructosidase to glycosylate vitexin in organic solvents. The reaction typically occurs in a solvent system containing 30-80% ethyl acetate, yielding vitexin glycosides with high efficiency .
Industrial Production Methods: Industrial production of 4’-O-Methylvitexin involves the extraction from plant sources, followed by purification processes. The seeds of Vitex trifolia L. are a common source for extraction. The compound is then purified using solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .
Análisis De Reacciones Químicas
Types of Reactions: 4’-O-Methylvitexin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’-O-Methylvitexin, each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
4’-O-Methylvitexin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: It is studied for its antioxidant properties, which help in protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Vitexin: An apigenin flavone glycoside found in various plants.
Apigenin: A naturally occurring flavonoid with anti-inflammatory and antioxidant properties.
Luteolin: A flavonoid known for its anti-cancer and anti-inflammatory effects.
4’-O-Methylvitexin stands out due to its enhanced pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)14-7-13(26)16-11(24)6-12(25)17(21(16)31-14)22-20(29)19(28)18(27)15(8-23)32-22/h2-7,15,18-20,22-25,27-29H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCDGCXRFALSQ-PGPONNFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318466 | |
| Record name | Cytisoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2326-34-3 | |
| Record name | Cytisoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2326-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytisoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)












